molecular formula C15H17N7O3 B8462588 4-(6-Azido-2-{2-[(pyridin-2-yl)oxy]ethoxy}pyrimidin-4-yl)morpholine CAS No. 682337-85-5

4-(6-Azido-2-{2-[(pyridin-2-yl)oxy]ethoxy}pyrimidin-4-yl)morpholine

Cat. No. B8462588
Key on ui cas rn: 682337-85-5
M. Wt: 343.34 g/mol
InChI Key: HQAOWBQRZWQNHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07122665B2

Procedure details

As shown in Scheme I above, to a solution of 2-[2-(pyridin-2-yloxy)-ethoxy]-6-hydrazino-4-morphlinopyrimidine (4.98 g, 15.00 mmol, 1.00 equiv.) in 40 mL HOAc was added NaNO2 (1.553 g, 22.50 mmol, 1.50 equiv.) in six portions over a period of 1 hour. The reaction mixture was stirred at room temperature for 1 hour, and subjected to usual workup to yield 6-azido-2-[2-(pyridin-2-yloxy)-ethoxy]-4-morphlinopyrimidine as green viscous oil (5.0 g, 14.57 mmol, 97% yield). This oil was dissolved in 80 mL THF, and subjected to hydrogenation in the presence of 10% Pd on carbon (0.775 g of 10% Pd/C, 0.73 mmol, 0.05 equiv.) to yield 6-amino-2-[2-(pyridin-2-yloxy)-ethoxy]-4-morphlinopyrimidine as light yellow solid (4.25 g, 13.4 mmol, 89% total yield).
Name
2-[2-(pyridin-2-yloxy)-ethoxy]-6-hydrazino-4-morphlinopyrimidine
Quantity
4.98 g
Type
reactant
Reaction Step One
Name
Quantity
1.553 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[O:7][CH2:8][CH2:9][O:10][C:11]1[N:16]=[C:15]([N:17]2[CH2:22][CH2:21][O:20][CH2:19][CH2:18]2)[CH:14]=[C:13]([NH:23][NH2:24])[N:12]=1.[N:25]([O-])=O.[Na+]>CC(O)=O>[N:23]([C:13]1[N:12]=[C:11]([O:10][CH2:9][CH2:8][O:7][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=2)[N:16]=[C:15]([N:17]2[CH2:22][CH2:21][O:20][CH2:19][CH2:18]2)[CH:14]=1)=[N+:24]=[N-:25] |f:1.2|

Inputs

Step One
Name
2-[2-(pyridin-2-yloxy)-ethoxy]-6-hydrazino-4-morphlinopyrimidine
Quantity
4.98 g
Type
reactant
Smiles
N1=C(C=CC=C1)OCCOC1=NC(=CC(=N1)N1CCOCC1)NN
Step Two
Name
Quantity
1.553 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N(=[N+]=[N-])C1=CC(=NC(=N1)OCCOC1=NC=CC=C1)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 14.57 mmol
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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